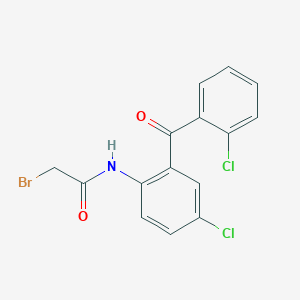

2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrCl2NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMAWYRGSOSWNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203590 | |

| Record name | 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5504-92-7 | |

| Record name | 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5504-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005504927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK6L8LX7FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a detailed summary of its chemical and physical characteristics, experimental protocols for their determination, and a discussion of its potential biological relevance.

Introduction

This compound is a halogenated acetamide derivative. Halogenated organic compounds are of significant interest in medicinal chemistry due to their unique electronic and lipophilic properties, which can influence a molecule's pharmacokinetic and pharmacodynamic profile. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents, including Cloxazolam and its metabolites.[1] Understanding its fundamental physicochemical properties is crucial for its application in drug design, synthesis, and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for predicting the compound's behavior in biological systems and for the design of appropriate experimental conditions for its handling and analysis.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | [2] |

| CAS Number | 5504-92-7 | [2] |

| Molecular Formula | C₁₅H₁₀BrCl₂NO₂ | [2] |

| Molecular Weight | 387.05 g/mol | [3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 147-149 °C | |

| Boiling Point | 574.5 ± 50.0 °C (Predicted) | |

| Solubility | Slightly soluble in DMSO and Ethyl Acetate. | |

| pKa (Predicted) | 10.92 ± 0.70 | [1] |

| InChI Key | JQMAWYRGSOSWNJ-UHFFFAOYSA-N | [3] |

Experimental Protocols

The following sections detail generalized experimental protocols that can be employed to determine the physicochemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for its formulation and for understanding its behavior in different environments.

Methodology:

-

A small, accurately weighed amount of the compound is added to a known volume of a solvent (e.g., water, DMSO, ethanol) in a test tube.

-

The mixture is vortexed or agitated at a constant temperature.

-

The solution is visually inspected for the dissolution of the solid.

-

If the compound dissolves, further additions are made until saturation is reached. The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL).

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a weakly acidic compound like an acetamide, this can be determined by potentiometric titration.

Methodology:

-

A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., a water-alcohol mixture).

-

A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution of the compound.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Synthesis and Analysis Workflow

The synthesis of this compound can be conceptually approached through the N-acylation of a suitable aniline precursor. The following diagram illustrates a plausible synthetic and analytical workflow.

Caption: A conceptual workflow for the synthesis, purification, and analysis of this compound.

Potential Biological Signaling Pathway Involvement

While the specific biological activity of this compound is not extensively documented, its structural similarity to other pharmacologically active molecules and its use as a synthetic intermediate suggest potential interactions with biological systems. One area of interest is its potential modulation of the Wnt signaling pathway through interaction with the Receptor Tyrosine Kinase-like Orphan Receptor 2 (ROR2). The Wnt signaling pathway is crucial in embryonic development and cellular proliferation.

The non-canonical Wnt5a/ROR2 signaling pathway is known to activate c-Jun N-terminal kinase (JNK), which in turn can influence gene expression related to cell migration, proliferation, and differentiation. The diagram below illustrates a simplified representation of this pathway.

Caption: A simplified diagram of the non-canonical Wnt5a/ROR2 signaling pathway leading to the activation of JNK.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound, provided generalized experimental protocols for their determination, and outlined a conceptual workflow for its synthesis and analysis. Furthermore, a potential interaction with the Wnt/ROR2 signaling pathway has been highlighted. This information serves as a valuable resource for researchers and professionals involved in the discovery and development of new therapeutic agents. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the potential of this compound.

References

Technical Guide: Physicochemical Characterization of 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide is a key intermediate in the synthesis of various pharmaceutical compounds, notably in the production of Cloxazolam and its metabolites.[1] Its chemical structure, featuring bromine, chloro, and acetamide functional groups, makes it a versatile building block in medicinal chemistry.[1] This guide provides an in-depth overview of a critical physicochemical property of this compound – its melting point – supported by a detailed experimental protocol for its determination.

Physicochemical Data

The accurate determination of a compound's melting point is fundamental for its identification and purity assessment. A sharp melting point range is indicative of a pure crystalline substance.

| Parameter | Value | Reference |

| Melting Point | 136 °C | --INVALID-LINK-- |

| Molecular Formula | C15H10BrCl2NO2 | --INVALID-LINK-- |

| Molecular Weight | 387.06 g/mol | --INVALID-LINK-- |

| Appearance | White Crystalline Solid | --INVALID-LINK--, --INVALID-LINK-- |

Experimental Protocol: Melting Point Determination

The melting point of this compound was determined using the capillary method with a calibrated melting point apparatus. This standard technique provides accurate and reproducible results.

Materials and Equipment:

-

This compound (purified, dry sample)

-

Capillary tubes (one end sealed)

-

Melting point apparatus

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is placed in a mortar and finely powdered using a pestle.[2] This ensures uniform heat transfer within the sample. The powdered sample is then introduced into the open end of a capillary tube. The tube is gently tapped to pack the sample into the sealed end, achieving a sample height of 2-3 mm.[3]

-

Apparatus Setup: The melting point apparatus is switched on and the initial temperature is set to approximately 10-20°C below the expected melting point of 136°C.[3][4]

-

Measurement: The capillary tube containing the sample is inserted into the heating block of the apparatus.[3] The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to about 1°C per minute to allow for accurate observation.[4]

-

Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[5] For a pure substance, this range should be narrow.

Logical Workflow: Synthesis and Purification of a Bromoacetamide Derivative

While specific signaling pathways for this compound are not extensively documented, its synthesis follows a logical chemical workflow. The following diagram illustrates a general procedure for the synthesis of a bromoacetamide derivative, which involves reaction, work-up, and purification steps.

References

An In-depth Technical Guide to 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide. The information is intended to support research and development activities in the pharmaceutical and chemical industries.

Physicochemical Properties

This compound, with the CAS number 5504-92-7, is a white crystalline solid.[1] It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Boiling Point | 574.5±50.0 °C (Predicted) | [2][3] |

| Melting Point | 136 °C | [2][3] |

| Molecular Formula | C15H10BrCl2NO2 | [2][4][5][6] |

| Molecular Weight | 387.06 g/mol | [2][4][5] |

| Density | 1.628±0.06 g/cm3 (Predicted) | [2][3] |

| pKa | 10.92±0.70 (Predicted) | [1][3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1][3] |

Synthesis and Experimental Protocols

General Experimental Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-5,2'-dichlorobenzophenone in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). Add a base, such as pyridine, to the solution and cool the mixture in an ice bath.

-

Addition of Bromoacetyl Bromide: Slowly add a solution of bromoacetyl bromide in the same anhydrous solvent to the cooled amine solution using a dropping funnel with continuous stirring. The temperature of the reaction mixture should be maintained between 0 and 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is primarily utilized as an intermediate in the synthesis of Cloxazolam and its metabolites.[1][2][9] Cloxazolam is a benzodiazepine derivative with anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties. The bromoacetyl group in the title compound is a reactive handle that allows for further chemical modifications to construct the final drug molecule.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide CAS#: 5504-92-7 [m.chemicalbook.com]

- 3. 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide price,buy 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide - chemicalbook [chemicalbook.com]

- 4. This compound | C15H10BrCl2NO2 | CID 79640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. canbipharm.com [canbipharm.com]

- 6. This compound [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. irejournals.com [irejournals.com]

- 9. 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | 5504-92-7 [chemicalbook.com]

Technical Guide: Physicochemical and Biological Profile of 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, specifically the density, of 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide. It also explores its relevance in synthetic chemistry and potential biological signaling pathways.

Core Data Presentation

Quantitative data for this compound is summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₀BrCl₂NO₂ | --INVALID-LINK-- |

| Molecular Weight | 387.06 g/mol | --INVALID-LINK--[1] |

| Predicted Density | 1.628 ± 0.06 g/cm³ | --INVALID-LINK--[2] |

| Melting Point | 136 °C | --INVALID-LINK--[1] |

| Predicted Boiling Point | 574.5 ± 50.0 °C | --INVALID-LINK--[1] |

| Predicted pKa | 10.92 ± 0.70 | --INVALID-LINK--[2] |

| Appearance | Off-White to Pale Yellow Solid | --INVALID-LINK--[2] |

| CAS Number | 5504-92-7 | --INVALID-LINK-- |

Experimental Protocols

Determination of Density by Gas Pycnometry

Gas pycnometry is a standard and highly accurate non-destructive method for determining the true volume and density of solid materials, particularly powders.[2][3] The technique relies on measuring the pressure change of an inert gas (typically helium) in a calibrated volume.

Principle: The method is based on Boyle's Law, which relates pressure and volume of a gas at a constant temperature.[3] A known quantity of the solid sample is placed in a sealed chamber of a known volume. An inert gas is introduced, and the pressure is measured. The gas is then expanded into a second calibrated volume, and the final equilibrium pressure is recorded. The difference in pressure allows for the calculation of the sample's volume, excluding any pore volume accessible to the gas. The density is then calculated from the sample's mass and its measured volume.

Apparatus:

-

Gas Pycnometer (e.g., AccuPyc II 1340 or BetterPyc 380)[4][3]

-

Analytical Balance (for accurate mass determination)

-

Spatula and sample holder

Procedure:

-

Sample Preparation: A precisely weighed sample of this compound is placed into the sample cell of the gas pycnometer. The mass of the sample should be recorded accurately.

-

Instrument Setup: The gas pycnometer is calibrated according to the manufacturer's instructions, typically using a standard calibration sphere of a known volume.

-

Measurement:

-

The sample cell is placed into the pycnometer and sealed.

-

The analysis is initiated. The instrument will automatically purge the sample chamber with the analysis gas (helium) to remove any contaminants.

-

The sample chamber is pressurized to an initial pressure (P₁), and the pressure is recorded.

-

A valve is opened, allowing the gas to expand into a reference chamber of a known volume (Vᵣ).

-

The pressure is allowed to equilibrate, and the final pressure (P₂) is recorded.

-

-

Calculation: The volume of the sample (Vₛ) is calculated by the instrument's software using the principles of the gas laws. The density (ρ) is then calculated using the formula: ρ = mass / Vₛ

-

Repeatability: The measurement is typically repeated several times to ensure the reproducibility of the results.

Visualizations

Synthetic Pathway

This compound is a key intermediate in the synthesis of Cloxazolam, a benzodiazepine derivative. The general workflow for this synthesis is depicted below.

Caption: Synthetic workflow for Cloxazolam.

Biological Signaling Pathway

While the direct biological activity of this compound is not extensively documented, compounds of this class can potentially interact with various signaling pathways. One such pathway of interest in drug development is the Wnt signaling pathway, where the Receptor tyrosine kinase-like orphan receptor 2 (ROR2) can act as a co-receptor.

Caption: Non-canonical Wnt/ROR2 signaling pathway.

References

"2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide" molecular weight

An In-Depth Technical Guide to the Molecular Weight of 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the physicochemical properties of a compound is paramount. This technical guide provides a detailed analysis of the molecular weight of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.

Molecular Structure and Formula

The initial step in determining the molecular weight of any compound is to ascertain its chemical formula, which represents the number of atoms of each element present in one molecule. The molecular formula for this compound has been identified as C₁₅H₁₀BrCl₂NO₂ .[1][2][3][4][5] This formula indicates that a single molecule of the compound is composed of:

-

15 Carbon (C) atoms

-

10 Hydrogen (H) atoms

-

1 Bromine (Br) atom

-

2 Chlorine (Cl) atoms

-

1 Nitrogen (N) atom

-

2 Oxygen (O) atoms

Atomic Weights of Constituent Elements

The molecular weight of a compound is the sum of the atomic weights of all its constituent atoms. The standard atomic weights of the elements, as recommended by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation. These values represent a weighted average of the masses of the naturally occurring isotopes of each element.

The table below summarizes the standard atomic weights for the elements present in this compound.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | ~12.011[6][7][8] |

| Hydrogen | H | ~1.008[9][10][11][12] |

| Bromine | Br | ~79.904[13][14][15][16] |

| Chlorine | Cl | ~35.45[17][18][19][20][21] |

| Nitrogen | N | ~14.007[22][23][24][25][26] |

| Oxygen | O | ~15.999[27][28][29][30][31] |

Calculation of Molecular Weight

The molecular weight (MW) is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

MW = (15 × AW_C) + (10 × AW_H) + (1 × AW_Br) + (2 × AW_Cl) + (1 × AW_N) + (2 × AW_O)

Substituting the atomic weights from the table above:

MW = (15 × 12.011) + (10 × 1.008) + (1 × 79.904) + (2 × 35.45) + (1 × 14.007) + (2 × 15.999)

MW = 180.165 + 10.080 + 79.904 + 70.90 + 14.007 + 31.998

MW = 387.054 g/mol

This calculated value is consistent with published data for this compound.[1] The table below provides a detailed breakdown of this calculation.

| Constituent Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon (C) | 15 | 12.011 | 180.165 |

| Hydrogen (H) | 10 | 1.008 | 10.080 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Chlorine (Cl) | 2 | 35.45 | 70.90 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total Molecular Weight | 387.054 |

Experimental Verification

While the calculated molecular weight provides a theoretical value, it is standard practice in research and drug development to confirm this experimentally. The primary technique for determining the molecular weight of a compound is mass spectrometry. This analytical method ionizes the chemical species and sorts the ions based on their mass-to-charge ratio, providing a highly accurate measurement of the molecular mass.

Visualization of Molecular Weight Determination

The logical workflow for determining the molecular weight of this compound can be visualized as follows:

Caption: Workflow for Molecular Weight Determination.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C15H10BrCl2NO2 | CID 79640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-acetamide | CAS 5504-92-7 [daltonresearchmolecules.com]

- 5. 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide CAS#: 5504-92-7 [m.chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. byjus.com [byjus.com]

- 8. Atomic/Molar mass [westfield.ma.edu]

- 9. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 10. quora.com [quora.com]

- 11. Hydrogen - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Bromine - Wikipedia [en.wikipedia.org]

- 14. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 17. Chlorine - Wikipedia [en.wikipedia.org]

- 18. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 19. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 20. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 21. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 22. Nitrogen - Wikipedia [en.wikipedia.org]

- 23. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 24. youtube.com [youtube.com]

- 25. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 26. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. fiveable.me [fiveable.me]

- 28. princeton.edu [princeton.edu]

- 29. Oxygen - Wikipedia [en.wikipedia.org]

- 30. youtube.com [youtube.com]

- 31. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

"2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide" IUPAC name

An In-depth Technical Guide to 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide: Synthesis, Reactivity, and Application

Introduction

This compound is a highly functionalized organic molecule primarily recognized for its role as a critical intermediate in the synthesis of complex pharmaceutical compounds.[1] Belonging to the class of α-haloacetamides, its structure is characterized by a central N-phenylacetamide core bearing multiple halogen substituents. The strategic placement of a reactive bromoacetyl group makes this compound a potent alkylating agent, which is fundamental to its utility in constructing heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its reactivity, and its principal application as a precursor in the development of benzodiazepine-class drugs, such as Cloxazolam.[2][3]

Compound Identification and Properties

Correctly identifying the compound is the first step in any research or development workflow. The key identifiers and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | [4] |

| CAS Number | 5504-92-7 | [1][2][5][6] |

| Molecular Formula | C₁₅H₁₀BrCl₂NO₂ | [2][5][7] |

| Molecular Weight | 387.06 g/mol | [2][6] |

| Appearance | White Crystalline Solid | [1][2] |

| Synonyms | 2-Bromoacetamido-2',5-dichlorobenzophenone; 2-Bromo-N-(4-chloro-2-(o-chlorobenzoyl)phenyl)acetamide | [4][6] |

Synthesis and Core Reaction Mechanism

The synthesis of the title compound is a direct and well-understood N-acylation reaction. The process involves the reaction of a substituted aminobenzophenone with a bromoacetyl halide.

Precursor: The starting material is 2-amino-5-chloro-2'-chlorobenzophenone . This molecule provides the core benzophenone structure and the aniline nitrogen that will be acylated. 2-aminobenzophenones are a vital class of compounds in medicinal chemistry, serving as foundational scaffolds for numerous pharmaceuticals, including acridones, quinolines, and most notably, benzodiazepines.[8]

Reagent: The acylating agent is typically bromoacetyl bromide or bromoacetyl chloride . These reagents provide the electrophilic bromoacetyl group that is appended to the precursor.

Mechanism: The synthesis proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 2-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. This is followed by the elimination of a halide ion (Cl⁻ or Br⁻), forming the stable amide bond and yielding the final product. The presence of electron-withdrawing groups (chlorine atoms and the benzoyl group) on the aniline ring decreases the nucleophilicity of the amino group, but the reaction proceeds efficiently under standard acylation conditions.[9]

Caption: Synthetic workflow for the N-acylation reaction.

Application in Benzodiazepine Synthesis

The primary value of this compound lies in its role as a key intermediate for building the seven-membered diazepine ring characteristic of many benzodiazepine drugs.[1][3]

Reactivity of the α-Bromoacetamide Moiety: The α-carbon (the carbon adjacent to the carbonyl group) in the bromoacetyl moiety is highly electrophilic. This is due to the strong electron-withdrawing inductive effects of both the adjacent carbonyl group and the bromine atom.[10] This enhanced electrophilicity makes the bromine atom an excellent leaving group in nucleophilic substitution reactions. This built-in reactivity is the cornerstone of its utility.

Intramolecular Cyclization: The synthesis of the benzodiazepine core involves a subsequent intramolecular cyclization step. After the initial N-acylation, the resulting α-bromoacetamide is treated with a source of ammonia (e.g., urotropine and ammonium acetate, or liquid ammonia).[11] A nitrogen atom attacks the electrophilic α-carbon, displacing the bromide ion and forming a new carbon-nitrogen bond that closes the seven-membered ring. This cyclization reaction is a critical carbon-nitrogen bond-forming step that transforms the linear precursor into the final heterocyclic scaffold.[12][13]

Caption: Two-step pathway from precursor to benzodiazepine.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of the title compound and its subsequent conversion. These are generalized procedures and should be adapted and optimized based on laboratory conditions and scale.

Protocol 1: Synthesis of this compound

This protocol is adapted from standard acylation procedures for similar aminobenzophenones.[9][14][15]

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-chloro-2'-chlorobenzophenone (1 equivalent) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath.

-

Reagent Addition: Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C throughout the addition. An organic base like pyridine (1.2 equivalents) may be added to the initial solution to scavenge the HBr byproduct.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding water. If using an organic base, first wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove it, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure white crystalline product.

Protocol 2: Cyclization to a Benzodiazepine Scaffold

This protocol is based on cyclization methods described in patent literature for analogous compounds.[11]

-

Reaction Setup: Dissolve the purified this compound (1 equivalent) from Protocol 1 in a suitable solvent such as acetic acid or an alcohol.

-

Reagent Addition: Add urotropine (hexamethylenetetramine, ~2 equivalents) and ammonium acetate (~4 equivalents) to the solution. This combination serves as a controlled source of ammonia for the cyclization.

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the formation of the cyclized product by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into ice water. Adjust the pH to basic (pH 8-9) with an aqueous ammonia solution to precipitate the product.

-

Purification: Filter the resulting solid, wash it thoroughly with water, and dry it under vacuum. The crude benzodiazepine derivative can be further purified by recrystallization or column chromatography.

Safety and Handling

While some safety data sheets (SDS) may list this compound as "not classified," it is crucial to handle it with care due to the nature of its functional groups.[16]

-

Hazard Profile: As an α-bromoacetamide, this compound is a potential alkylating agent and lachrymator. Alkylating agents can be irritants and may have other toxicological properties. Direct contact should be avoided.[17][18]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[16]

-

First Aid Measures:

Conclusion

This compound is a purpose-built molecule whose value is defined by its chemical reactivity. Its synthesis via N-acylation is straightforward, but its true significance is realized in its subsequent use as a potent electrophile for intramolecular cyclization. This two-step sequence provides a reliable and efficient pathway to the 1,4-benzodiazepine core, making this compound an indispensable intermediate for researchers and professionals in the field of medicinal chemistry and drug development. Understanding its synthesis, reactivity, and handling is essential for its safe and effective application in the creation of advanced pharmaceutical agents.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide CAS#: 5504-92-7 [m.chemicalbook.com]

- 3. 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | 5504-92-7 [chemicalbook.com]

- 4. This compound | C15H10BrCl2NO2 | CID 79640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-acetamide | CAS 5504-92-7 [daltonresearchmolecules.com]

- 6. canbipharm.com [canbipharm.com]

- 7. This compound [cymitquimica.com]

- 8. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]

- 12. Facile synthesis of 2,3-benzodiazepines using one-pot two-step phosphate-assisted acylation–hydrazine cyclization reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Conversion of N-alkylaminobenzophenones to benzodiazepines in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. US3136815A - Amino substituted benzophenone oximes and derivatives thereof - Google Patents [patents.google.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

- 18. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide: A Key Intermediate in Benzodiazepine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide (CAS 5504-92-7), a critical intermediate in the synthesis of several prominent benzodiazepine-class pharmaceuticals, including Cloxazolam, Lorazepam, and Lormetazepam. This document elucidates the physicochemical properties, synthesis pathway, and its pivotal role in the formation of the diazepine ring structure. Detailed experimental protocols for the synthesis of its precursor and its subsequent conversion are presented, alongside visualizations of the chemical transformations. While this compound is primarily a synthetic intermediate with no inherent therapeutic activity, its purity and efficient synthesis are paramount to the quality and yield of the final active pharmaceutical ingredients (APIs).

Introduction

This compound is a halogenated benzophenone derivative.[1] Its molecular structure is characterized by a bromoacetamido group and two chlorine atoms positioned on the phenyl rings, which confer specific reactivity for subsequent cyclization reactions.[1] This compound serves as a linchpin in the synthetic routes to several anxiolytic and sedative medications. Its primary application lies in its role as a precursor to the seven-membered diazepine ring that forms the core of many benzodiazepine drugs.[2] The bromoacetyl group provides a reactive site for intramolecular cyclization, a key step in the formation of the final drug molecule. This guide will detail the synthesis of this intermediate, starting from its precursor, and its subsequent transformation into therapeutically significant compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 5504-92-7 | [3] |

| Molecular Formula | C₁₅H₁₀BrCl₂NO₂ | [3][4] |

| Molecular Weight | 387.06 g/mol | [5] |

| Appearance | White Crystalline Solid | [6] |

| IUPAC Name | 2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | [3] |

| Predicted pKa | 10.92 ± 0.70 | [6] |

| Storage Temperature | 2-8°C, Inert atmosphere | [6] |

| Solubility | Soluble in common organic solvents like methanol, acetone, and dichloromethane. | [1] |

Synthesis of this compound

The synthesis of the title compound is typically achieved through the N-acylation of its precursor, 2-amino-2',5-dichlorobenzophenone, with bromoacetyl bromide.

Synthesis of the Precursor: 2-amino-2',5-dichlorobenzophenone

The precursor molecule can be synthesized via a Friedel-Crafts aroylation followed by the introduction of an amino group.

Experimental Protocol for the Synthesis of 2-amino-2',5-dichlorobenzophenone

Materials:

-

1,4-Dichlorobenzene

-

Benzoyl chloride (or other aroyl halide)

-

Aluminum chloride (AlCl₃)

-

Appropriate solvents for reaction and extraction

-

Reagents for amination (e.g., nitric acid/sulfuric acid for nitration, followed by a reducing agent like iron in acidic medium)

Procedure:

-

Friedel-Crafts Aroylation: In a suitable reaction vessel, 1,4-dichlorobenzene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is typically carried out in an inert solvent.

-

Work-up and Purification: The reaction mixture is quenched with water, and the product, 2,5-dichlorobenzophenone, is extracted with an organic solvent. The crude product is then purified by recrystallization.

-

Nitration: The purified 2,5-dichlorobenzophenone is nitrated to introduce a nitro group, which can then be reduced to an amino group.

-

Reduction: The nitro-intermediate is reduced to the corresponding amine, 2-amino-2',5-dichlorobenzophenone, using a suitable reducing agent.

-

Final Purification: The final product is purified by recrystallization to yield the desired precursor.

N-Acylation to form this compound

The key step in the synthesis of the title compound is the N-acylation of 2-amino-2',5-dichlorobenzophenone.

Generalized Experimental Protocol for N-Acylation

Materials:

-

2-amino-2',5-dichlorobenzophenone

-

Bromoacetyl bromide

-

Anhydrous inert solvent (e.g., benzene, toluene, or dichloromethane)

-

A base (optional, e.g., pyridine or potassium carbonate) to scavenge HBr

Procedure:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve 2-amino-2',5-dichlorobenzophenone in an anhydrous inert solvent. If a base is used, it is added at this stage.

-

Addition of Acylating Agent: Cool the solution in an ice bath. Slowly add a solution of bromoacetyl bromide in the same solvent to the cooled mixture with continuous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched, typically with water or a dilute aqueous base. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent to yield this compound.

Application in the Synthesis of Benzodiazepines

The primary utility of this compound is as a key intermediate in the synthesis of benzodiazepines. The bromoacetyl group facilitates an intramolecular cyclization to form the seven-membered diazepine ring.

Synthetic Pathway to Lorazepam

The synthesis of Lorazepam from 2-amino-2',5-dichlorobenzophenone involves the formation of the title compound as an intermediate, which then undergoes cyclization.

References

- 1. WO2016193482A1 - Process for preparing clobazam using novel intermediates - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C15H10BrCl2NO2 | CID 79640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [cymitquimica.com]

- 5. 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide price,buy 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide: Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide, a key chemical intermediate in the synthesis of the benzodiazepine Cloxazolam. This document details the compound's chemical structure, physicochemical properties, and a representative synthetic protocol. Furthermore, it elucidates the downstream biological significance of this molecule by examining the mechanism of action of its principal metabolite, Cloxazolam, and its interaction with the GABAergic signaling pathway. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a complex organic molecule characterized by a central N-phenylacetamide core with multiple halogen substitutions. The structural integrity and physicochemical properties of this compound are pivotal to its role as a precursor in pharmaceutical synthesis.

The key structural features include:

-

An acetamide functional group.

-

A bromo substituent on the acetyl group.

-

A phenyl ring attached to the acetamide nitrogen.

-

A chloro substituent at the 4-position of the N-phenyl ring.

-

A 2-chlorobenzoyl group at the 2-position of the N-phenyl ring.

A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | |

| CAS Number | 5504-92-7 | [1] |

| Molecular Formula | C₁₅H₁₀BrCl₂NO₂ | [1] |

| Molecular Weight | 387.06 g/mol | [1] |

| Appearance | White to Off-White Crystalline Solid | [2] |

| Melting Point | 136 °C | |

| Predicted Boiling Point | 574.5±50.0 °C | |

| Predicted Density | 1.628 g/cm³ | |

| Solubility | Soluble in DMSO and Methanol. | [3] |

Synthesis

This compound is synthesized via the acylation of 2-amino-5-chloro-2'-chlorobenzophenone with bromoacetyl bromide. This reaction is a standard method for the formation of an amide bond between an amine and an acyl halide.

Synthesis of the Precursor: 2-Amino-5-chloro-2'-chlorobenzophenone

The precursor, 2-amino-5-chloro-2'-chlorobenzophenone, can be synthesized through a Friedel-Crafts acylation reaction between 4-chloroaniline and 2-chlorobenzoyl chloride.

Experimental Protocol: Acylation of 2-Amino-5-chloro-2'-chlorobenzophenone

The following is a representative experimental protocol for the synthesis of the title compound, adapted from procedures for structurally similar molecules.[4]

Materials:

-

2-Amino-5-chloro-2'-chlorobenzophenone

-

Bromoacetyl bromide

-

Anhydrous toluene

-

Pyridine (or another suitable base)

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-chloro-2'-chlorobenzophenone in anhydrous toluene.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a stoichiometric equivalent of pyridine to the cooled solution.

-

To this mixture, add bromoacetyl bromide dropwise from the dropping funnel over a period of 30 minutes, while maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water, a dilute acid solution (e.g., 1M HCl), and a saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H).

-

Melting Point Analysis: To assess the purity of the compound.

Biological Significance and Downstream Signaling

The primary significance of this compound lies in its role as a direct precursor to Cloxazolam, a benzodiazepine derivative with anxiolytic, sedative, and anticonvulsant properties.[1] Cloxazolam itself is a prodrug that is metabolized to the pharmacologically active delorazepam.

Mechanism of Action of Cloxazolam

Cloxazolam, like other benzodiazepines, exerts its effects by modulating the activity of the gamma-aminobutyric acid (GABA) neurotransmitter system in the central nervous system (CNS). GABA is the primary inhibitory neurotransmitter in the brain.

The mechanism of action involves the following steps:

-

Cloxazolam binds to a specific allosteric site on the GABA-A receptor, which is distinct from the GABA binding site.

-

This binding enhances the affinity of the GABA-A receptor for GABA.

-

The increased binding of GABA leads to a more frequent opening of the chloride ion (Cl⁻) channel that is an integral part of the receptor.

-

The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.

-

This potentiation of GABAergic inhibition results in the anxiolytic, sedative, and anticonvulsant effects of Cloxazolam.

Signaling Pathway Visualization

The following diagram, generated using the DOT language, illustrates the GABAergic synapse and the modulatory effect of benzodiazepines like Cloxazolam.

Caption: GABAergic synapse and the action of Cloxazolam.

Experimental Workflows

The following diagrams illustrate the logical workflow for the synthesis and a potential biological assay involving this compound.

Synthetic Workflow

Caption: Synthetic workflow for the title compound.

Biological Assay Workflow (Hypothetical)

As an intermediate, the direct biological activity of the title compound is not the primary focus. However, a logical workflow to confirm its conversion to Cloxazolam and assess its downstream effects could be as follows.

Caption: Hypothetical workflow for biological validation.

Conclusion

This compound is a crucial intermediate in the synthesis of Cloxazolam. While it may not have significant direct biological activity, its chemical structure is finely tuned for its role as a precursor in the formation of a pharmacologically important benzodiazepine. Understanding its synthesis and the downstream mechanism of action of its metabolite is essential for researchers in the field of medicinal chemistry and drug development. The information and protocols provided in this guide serve as a valuable resource for the synthesis, characterization, and biological contextualization of this important molecule.

References

A Technical Guide to the Spectral Analysis of 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide, with the Chemical Abstracts Service (CAS) registry number 5504-92-7, is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the benzodiazepine derivative, Cloxazolam.[1] As with any compound intended for pharmaceutical use, rigorous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the expected spectral data for this compound, offering a predictive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.

The structural complexity of this molecule, featuring multiple halogen substituents and distinct aromatic systems, gives rise to characteristic spectral fingerprints. Understanding these is crucial for researchers in process development and quality control to ensure the identity and purity of synthetic batches. This document will delve into the theoretical underpinnings of the expected spectral features, providing a robust framework for the analysis of this important synthetic intermediate. While publicly available experimental spectra for this specific compound are scarce, this guide synthesizes expected data based on established principles of spectroscopic analysis and data from structurally analogous compounds.

Molecular Structure and Key Features

The foundational step in spectral interpretation is a thorough understanding of the molecule's structure. The key features of this compound that will dictate its spectral properties are:

-

Two distinct aromatic rings: A dichlorophenyl ring derived from the aniline precursor and a chlorobenzoyl ring.

-

An amide linkage: This functional group has characteristic IR absorptions and influences the chemical environment of adjacent protons in NMR.

-

A benzophenone-like ketone: The carbonyl group is a strong chromophore in IR spectroscopy.

-

An alpha-bromoacetamide moiety: The bromine atom and the adjacent carbonyl group significantly influence the chemical shift of the methylene protons.

-

Multiple halogen atoms (Br and Cl): These will give rise to characteristic isotopic patterns in mass spectrometry.

Below is a diagram illustrating the structure with a numbering system that will be used for the assignment of NMR signals.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. The expected ¹H NMR spectrum of the title compound in a solvent like deuterochloroform (CDCl₃) would display several key signals.

Expected ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.5 - 9.0 | Singlet (broad) | 1H | N-H | The amide proton is typically deshielded and may exhibit broadness due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding. |

| ~ 7.3 - 7.8 | Multiplet | 7H | Aromatic protons | The protons on the two aromatic rings will resonate in this region. Due to the substitution patterns, complex splitting (multiplets) is expected. Protons ortho to the carbonyl and chloro groups will be the most deshielded. |

| ~ 4.0 - 4.2 | Singlet | 2H | -CH₂-Br | The methylene protons are adjacent to both a carbonyl group and a bromine atom, both of which are electron-withdrawing. This causes a significant downfield shift. The signal is expected to be a singlet as there are no adjacent protons to couple with. |

Causality of Signal Characteristics:

-

Deshielding Effects: The electron-withdrawing nature of the carbonyl groups, the chloro substituents, and the bromine atom leads to a general downfield shift for the aromatic and methylene protons.

-

Amide Proton: The chemical shift of the N-H proton is highly dependent on solvent and concentration due to hydrogen bonding. Its broadness is a characteristic feature.

-

Aromatic Region Complexity: The overlapping signals of the seven aromatic protons, each with its own coupling to neighbors, would likely result in a complex and difficult-to-resolve multiplet. 2D NMR techniques such as COSY and HSQC would be invaluable for definitive assignment.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 195 | C=O (ketone) | The benzophenone-like ketone carbonyl carbon is expected in this region, typically more deshielded than an amide carbonyl. |

| ~ 165 | C=O (amide) | The amide carbonyl carbon is characteristically found in this region. |

| ~ 125 - 140 | Aromatic C | The 12 aromatic carbons will resonate in this range. Carbons attached to chlorine (C-Cl) and the carbon attached to the benzoyl group will be at the downfield end of this range. |

| ~ 30 | -CH₂-Br | The methylene carbon, being attached to an electronegative bromine atom, will be shifted downfield compared to a simple alkane but upfield relative to the aromatic and carbonyl carbons. |

Expert Insights:

The precise assignment of each of the 12 aromatic carbons would require advanced NMR experiments (like HMBC) and comparison with computational predictions. The signals for the carbons bearing chlorine atoms can sometimes be broader due to quadrupolar effects of the chlorine isotopes.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, Electron Ionization (EI) would likely be a suitable technique.

Expected Mass Spectrometry Data

| m/z | Assignment | Rationale |

| ~ 385/387/389/391 | [M]⁺ | The molecular ion peak. The complex pattern is due to the isotopic distribution of one bromine atom (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.٣%) and two chlorine atoms (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.²%). The relative intensities of these peaks can be calculated and are a key diagnostic feature. |

| M - 79/81 | [M - Br]⁺ | Loss of the bromine radical is a common fragmentation pathway for bromoalkanes. |

| M - 120/122 | [M - CH₂Br]⁺ | Cleavage of the bond between the methylene group and the amide nitrogen. |

| 139/141 | [C₇H₄ClO]⁺ | A fragment corresponding to the chlorobenzoyl cation, a common and stable fragment in benzophenone-type compounds. |

Fragmentation Pathway Visualization:

Caption: A simplified proposed fragmentation pathway in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 3300 - 3400 | N-H stretch | Amide | A sharp to moderately broad peak is expected for the N-H bond of the secondary amide. |

| ~ 1680 - 1700 | C=O stretch | Amide (Amide I band) | A strong, sharp absorption is characteristic of the amide carbonyl stretch. |

| ~ 1660 - 1680 | C=O stretch | Ketone | Another strong, sharp absorption for the benzophenone ketone carbonyl, likely to be slightly lower in frequency due to conjugation with the aromatic ring. |

| ~ 1580 - 1600 | C=C stretch | Aromatic rings | Multiple sharp peaks of variable intensity are expected for the carbon-carbon double bond stretching within the aromatic rings. |

| ~ 1520 - 1540 | N-H bend | Amide (Amide II band) | A medium intensity peak resulting from the N-H bending vibration coupled with C-N stretching. |

| ~ 1000 - 1100 | C-Cl stretch | Aryl chloride | Absorptions in the fingerprint region corresponding to the stretching of the carbon-chlorine bonds. |

| ~ 600 - 700 | C-Br stretch | Bromoalkane | A strong absorption in the lower frequency region of the fingerprint region is characteristic of the carbon-bromine bond. |

Experimental Protocols

To obtain high-quality spectral data, standardized and well-controlled experimental procedures are essential. Below are representative protocols for each of the discussed analytical techniques.

General Sample Preparation:

Ensure the sample of this compound is dry and free of residual solvents from synthesis. A purity of >95% is recommended for unambiguous spectral interpretation.

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds and acquire 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a longer relaxation delay (e.g., 2-5 seconds) and acquire a larger number of scans (e.g., 1024 or more) due to the low sensitivity of the ¹³C nucleus.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry Protocol (EI-MS):

-

Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent like dichloromethane for GC-MS analysis.

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range from m/z 40 to 500 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Propose fragmentation pathways based on the observed fragment ions.

IR Spectroscopy Protocol (ATR-FTIR):

-

Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Spectrum: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the key absorption bands and assign them to the corresponding functional groups.

Workflow Visualization:

References

"2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide" NMR data

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide

Authored by a Senior Application Scientist

Introduction

This compound is a complex organic molecule with the chemical formula C₁₅H₁₀BrCl₂NO₂ and a molecular weight of approximately 387.06 g/mol .[1][2][3] Identified by its CAS Number 5504-92-7, this compound serves as a pivotal intermediate in the synthesis of various pharmaceutical agents, most notably in the production of Cloxazolam and its associated metabolites.[2][4][5] Given its role in drug development, the unambiguous structural confirmation and purity assessment of this intermediate are of paramount importance.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the structural elucidation of organic molecules in solution.[6] It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the precise mapping of the molecule's atomic framework and connectivity.

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectral data for this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's spectroscopic characteristics for synthesis confirmation, quality control, and further research.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, a systematic numbering system is assigned to the carbon and proton atoms of the this compound structure. This numbering is crucial for correlating specific NMR signals to their corresponding atoms within the molecule.

Caption: Numbering scheme for proton and carbon assignments.

Predicted ¹H NMR Spectral Analysis

While experimental spectra for this specific compound are not widely published, a robust prediction of the ¹H NMR spectrum can be derived from the analysis of its constituent functional groups and by applying established principles of chemical shift theory.[7] The spectrum is anticipated to be complex, particularly in the aromatic region, due to the presence of two distinct and substituted phenyl rings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| N-H | 8.5 - 9.5 | Broad Singlet (br s) | 1H | The amide proton is typically deshielded and exhibits a broad signal due to quadrupole broadening and potential hydrogen bonding. Its chemical shift is highly solvent-dependent. |

| Aromatic H (H3, H5, H6) | 7.2 - 7.8 | Multiplets (m) | 3H | These protons on the N-phenyl ring are influenced by the ortho-amide and benzoyl groups, and the para-chloro substituent, leading to complex splitting patterns in the downfield region. |

| Aromatic H (H3', H4', H5', H6') | 7.3 - 7.9 | Multiplets (m) | 4H | Protons of the 2-chlorobenzoyl ring will appear as a complex multiplet. The ortho-chloro and carbonyl substituents cause significant deshielding and intricate splitting. |

| -CH₂- (Hα) | 4.0 - 4.2 | Singlet (s) | 2H | The methylene protons are adjacent to two strong electron-withdrawing groups (bromo and acetamido carbonyl), causing a significant downfield shift. They are expected to appear as a sharp singlet. |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule. The presence of two carbonyl groups and two substituted aromatic rings will result in a spectrum with signals spread over a wide chemical shift range.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ketone, C7) | 190 - 195 | The benzophenone ketone carbonyl carbon is highly deshielded and will appear significantly downfield. |

| C=O (Amide, Cβ) | 165 - 168 | The amide carbonyl carbon is less deshielded than the ketone and appears in the typical range for secondary amides. |

| Aromatic C (C1-C6, C1'-C6') | 120 - 140 | A complex set of 12 signals is expected. Carbons bearing substituents (Cl, C=O, N) will have their chemical shifts significantly altered (ipso-carbons). The remaining aromatic carbons will appear in the standard aromatic region. |

| -CH₂- (Cα) | 28 - 35 | The methylene carbon is attached to a bromine atom, which results in a chemical shift in the upfield region compared to carbons in the aromatic system. |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized experimental protocol is essential. The following section outlines the recommended procedures for sample preparation and data acquisition.

Workflow for NMR Analysis

Caption: Standardized workflow for NMR sample preparation and analysis.

Step-by-Step Methodology

1. Sample Preparation:

- Accurately weigh 5-10 mg of this compound.

- Transfer the solid into a clean, dry 5 mm NMR tube.

- Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds.[6]

- Cap the NMR tube securely and gently vortex or sonicate until the sample is completely dissolved. A clear, homogeneous solution is required for high-resolution spectra.

2. NMR Spectrometer Setup and Data Acquisition:

- Insert the sample into the NMR spectrometer.

- Lock onto the deuterium signal of the solvent.

- Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

- Perform automated or manual shimming to optimize the magnetic field homogeneity.

- For ¹H NMR:

- Use a standard single-pulse experiment (e.g., 'zg30').[6]

- Acquire 16-32 scans with a relaxation delay (D1) of 1-2 seconds.

- Set the spectral width to cover a range of approximately -2 to 12 ppm.

- For ¹³C NMR:

- Use a standard proton-decoupled pulse program (e.g., 'zgpg30').[6]

- Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

- Use a relaxation delay (D1) of 2 seconds.

- Set the spectral width to cover a range of 0 to 220 ppm.

Synthesis Context

Understanding the synthetic origin of a molecule can provide valuable insights into potential impurities that might be observed in an NMR spectrum. The title compound is typically synthesized via an acylation reaction.

General Synthesis Pathway

The formation of the bromo-acetamide moiety is a common transformation in organic synthesis. It generally involves the reaction of a primary or secondary amine with a bromoacetyl halide, such as bromoacetyl bromide, often in the presence of a mild base to neutralize the HBr byproduct.[8][9]

Caption: General synthetic route via acylation of the parent amine.

Conclusion

The structural characterization of this compound by NMR spectroscopy is a critical step in its application as a pharmaceutical intermediate. This guide provides a detailed predictive framework for its ¹H and ¹³C NMR spectra, grounded in fundamental principles of magnetic resonance. The distinctive signals of the aromatic protons, the downfield amide proton, and the unique methylene group provide a spectroscopic fingerprint for unambiguous identification. The outlined experimental protocols offer a standardized approach to ensure the acquisition of high-fidelity data, which is essential for quality control, purity assessment, and advancing drug discovery and development programs.

References

- 1. This compound | C15H10BrCl2NO2 | CID 79640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide CAS#: 5504-92-7 [m.chemicalbook.com]

- 3. This compound [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | 5504-92-7 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 8. benchchem.com [benchchem.com]

- 9. irejournals.com [irejournals.com]

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide. Given its role as a key intermediate in the synthesis of pharmaceuticals like Cloxazolam, understanding its spectral characteristics is crucial for identity confirmation and quality control.[1][2] This document outlines the predicted vibrational frequencies, a standard experimental protocol for acquiring the spectrum, and a logical workflow for spectral analysis.

Molecular Structure and Functional Groups

This compound (CAS No. 5504-92-7) is a complex molecule with the chemical formula C₁₅H₁₀BrCl₂NO₂.[3][4][5] Its structure incorporates several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include:

-

Secondary Amide: The -NH-C=O group is a prominent feature.

-

Benzophenone Moiety: A diaryl ketone group (Ar-C=O-Ar).

-

Halogenated Aromatic Rings: Two phenyl rings substituted with chlorine atoms.

-

Bromoacetamide Group: An alkyl halide (-CH₂Br) functionality.

Analyzing the expected positions of the vibrational modes for these groups allows for a predictive interpretation of the IR spectrum.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on established group frequencies from spectroscopic literature and data from related compounds such as halogenated benzophenones and N-aryl acetamides.[6][7][8]

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Expected Intensity |

| Amide | N-H Stretch | 3350 - 3250 | Medium |

| Aromatic | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic (CH₂) | Asymmetric & Symmetric C-H Stretch | 2950 - 2850 | Weak |

| Amide (Amide I) | C=O Stretch | 1690 - 1650 | Strong |

| Benzophenone | C=O Stretch | 1670 - 1640 | Strong |

| Amide (Amide II) | N-H Bend and C-N Stretch | 1570 - 1515 | Medium |

| Aromatic | C=C Stretch (in-ring) | 1600 - 1450 | Medium to Weak (multiple bands) |

| Aliphatic (CH₂) | CH₂ Scissoring | ~1420 | Weak |

| Aromatic | C-H In-plane Bend | 1300 - 1000 | Medium to Weak |

| Carbon-Halogen | C-Cl Stretch (Aromatic) | 1100 - 1000 | Strong |

| Carbon-Halogen | C-Br Stretch (Alkyl) | 650 - 550 | Medium to Strong |

| Aromatic | C-H Out-of-plane Bend | 900 - 675 | Strong |

Note: The two carbonyl (C=O) stretching vibrations from the amide and benzophenone moieties may overlap, potentially appearing as a single, broad, or complex band.

Experimental Protocol for IR Spectroscopy

This section details a standard methodology for obtaining the FTIR spectrum of the title compound.

1. Sample Preparation (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond or germanium crystal).

-

Procedure:

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the crystal surface thoroughly after the measurement.

-

2. Data Acquisition Parameters

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

Apodization Function: A function such as Happ-Genzel is commonly used.

Logical Workflow for Spectral Interpretation